Home > Products > Building Blocks P4649 > Rosiglitazone sodium
Rosiglitazone sodium - 316371-83-2

Rosiglitazone sodium

Catalog Number: EVT-359467
CAS Number: 316371-83-2
Molecular Formula: C18H18N3NaO3S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metformin

Relevance: Metformin is frequently co-administered with rosiglitazone sodium to enhance glycemic control in patients with type 2 diabetes. It addresses different aspects of hyperglycemia compared to rosiglitazone sodium, providing a synergistic therapeutic effect. Several studies in the provided papers investigate the clinical outcomes of combining rosiglitazone sodium with metformin, highlighting their complementary mechanisms in managing hyperglycemia and dyslipidemia [, , , , , , ].

Sulfonylureas (Gliquidone, Glipizide, Glimepiride)

Relevance: Similar to metformin, sulfonylureas are often used in combination with rosiglitazone sodium in patients with type 2 diabetes who do not achieve adequate glycemic control with a single agent. The provided papers mention various sulfonylureas, including gliquidone, glipizide, and glimepiride, being used alongside rosiglitazone sodium to improve blood glucose regulation [, , ]. The combination therapy aims to target both insulin resistance (rosiglitazone sodium's action) and insufficient insulin secretion (sulfonylureas' action).

Acarbose

Relevance: While not directly structurally related to rosiglitazone sodium, acarbose represents another class of oral antidiabetic medications frequently used in combination therapies. The provided papers mention acarbose being prescribed alongside rosiglitazone sodium, suggesting its inclusion in treatment regimens for type 2 diabetes to achieve comprehensive glycemic control [, ].

Insulin and Insulin Analogs

Relevance: Although rosiglitazone sodium primarily targets insulin resistance, insulin therapy becomes necessary when endogenous insulin production is significantly impaired or absent. The provided papers discuss the use of insulin, including rapid-acting analogs and premixed formulations, in combination with rosiglitazone sodium for intensive glycemic control in certain individuals with type 2 diabetes [, ]. This combined approach addresses both insulin sensitivity and inadequate insulin secretion to achieve optimal glycemic targets.

Palmitic Acid

Relevance: One study investigated the protective effects of rosiglitazone sodium and fibroblast growth factor-21 (FGF-21) against palmitic acid-induced apoptosis in pancreatic beta-cells []. This research highlights the role of rosiglitazone sodium in potentially mitigating the detrimental effects of lipotoxicity associated with elevated palmitic acid levels.

Fibroblast Growth Factor-21 (FGF-21)

Relevance: One study investigated the combined effect of FGF-21 and rosiglitazone sodium in protecting pancreatic beta-cells from palmitic acid-induced apoptosis []. The study suggests potential synergistic effects between these two compounds in mitigating beta-cell damage caused by lipotoxicity. Both compounds have been individually linked to improved insulin sensitivity and glucose homeostasis, indicating a potential for complementary action.

Source

Rosiglitazone sodium is synthesized from its parent compound, rosiglitazone, which was first introduced in the late 1990s. The compound is often prepared in pharmaceutical laboratories and is available in various formulations for clinical use.

Classification

Rosiglitazone sodium is classified as an antidiabetic medication. It specifically falls under the category of peroxisome proliferator-activated receptor gamma agonists, which play a crucial role in glucose and lipid metabolism.

Synthesis Analysis

Methods

The synthesis of rosiglitazone sodium involves several steps, typically starting with the preparation of sodium ethoxide. Sodium metal is reacted with anhydrous ethanol to form sodium ethoxide, which is then used to react with rosiglitazone dissolved in ethanol. The reaction mixture is refluxed for approximately 10 hours, leading to the formation of rosiglitazone sodium as a white powder after filtration .

Technical Details

  • Reagents Used: Sodium metal, anhydrous ethanol.
  • Conditions: The reaction is conducted at elevated temperatures (around 70 °C) under reflux conditions for optimal yield.
  • Yield: The process typically results in a high yield of rosiglitazone sodium, although specific percentages can vary based on experimental conditions.
Molecular Structure Analysis

Structure

Rosiglitazone sodium has a complex molecular structure characterized by a thiazolidinedione ring system. The molecular formula is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S and it features various functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 357.42 g/mol.
  • Structural Features: The presence of nitrogen atoms in the thiazolidinedione ring enhances its interaction with peroxisome proliferator-activated receptors.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving rosiglitazone sodium include its formation from rosiglitazone and sodium ethoxide, as well as its interactions with various biological targets within the body.

Technical Details

  • Formation Reaction:
    Rosiglitazone+Sodium EthoxideRosiglitazone Sodium\text{Rosiglitazone}+\text{Sodium Ethoxide}\rightarrow \text{Rosiglitazone Sodium}
  • Biological Interactions: Rosiglitazone sodium acts on specific receptors that modulate glucose metabolism and fat storage.
Mechanism of Action

Process

Rosiglitazone sodium exerts its effects by activating peroxisome proliferator-activated receptor gamma. This activation leads to enhanced transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced insulin resistance.

Data

  • Target Receptor: Peroxisome proliferator-activated receptor gamma.
  • Effects: Increased glucose uptake in muscle and adipose tissues, decreased hepatic glucose production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but sensitive to moisture.
  • pH Range: The compound exhibits stability within a specific pH range relevant for pharmaceutical formulations.
Applications

Scientific Uses

Rosiglitazone sodium is primarily used in clinical settings for the management of type 2 diabetes mellitus. It helps control blood sugar levels and is often prescribed when other medications are insufficient. Additionally, research continues into its potential applications beyond diabetes management, including investigations into its effects on cardiovascular health and metabolic syndrome.

Molecular Mechanisms of Action

PPAR-γ Agonism and Transcriptional Regulation

Rosiglitazone sodium functions as a highly selective and potent agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor transcription factor predominantly expressed in adipose tissue, with lower expression in liver and skeletal muscle [1] [3] [4]. Upon binding to PPAR-γ, rosiglitazone induces a conformational change that facilitates heterodimerization with the retinoid X receptor (RXRα). This activated complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of insulin-responsive genes [1] [3]. Key transcriptional targets include:

  • GLUT4: Enhanced expression of this glucose transporter in adipose and muscle tissues facilitates cellular glucose uptake [1].
  • CAP/Cbl pathway: Proteins involved in insulin signal transduction amplification [1].
  • Adiponectin: An insulin-sensitizing adipokine (discussed further in Section 1.3) [1] [4].

Rosiglitazone exhibits a 30-fold higher binding affinity for PPAR-γ compared to pioglitazone, contributing to its potent insulin-sensitizing effects [1]. Recent research reveals an additional mechanism: rosiglitazone inhibits autophagy, leading to accumulation and nuclear translocation of the scaffolding protein p62. Nuclear p62 stabilizes the PPARγ–RXRα heterodimer, further amplifying transcriptional activity of browning and insulin-sensitivity genes [5].

Table 1: Key Genes Regulated by Rosiglitazone-Activated PPARγ-RXRα

Gene TargetEncoded ProteinBiological FunctionTissue Localization
SLC2A4GLUT4Facilitated glucose transportAdipose, Muscle
ADIPOQAdiponectinInsulin sensitization, Anti-inflammationAdipose tissue
FABP4Fatty Acid Binding Protein 4Fatty acid uptake and intracellular transportAdipose tissue
PCK1Phosphoenolpyruvate carboxykinaseRegulation of gluconeogenesisLiver

Intracellular Signaling Pathways in Insulin Sensitization

Beyond transcriptional regulation, rosiglitazone modulates critical intracellular signaling cascades:

  • Insulin Receptor Substrate (IRS) Enhancement: Rosiglitazone upregulates IRS-1 and IRS-2 expression in skeletal muscle and adipose tissue. These key docking proteins are essential for propagating insulin receptor activation. Enhanced IRS expression and phosphorylation potentiate downstream insulin signaling [1] [4].
  • PI3K/PIP3/Akt Pathway Activation: By augmenting signaling through phosphatidylinositol 3-kinase (PI3K), phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and serine/threonine kinase Akt (PKB), rosiglitazone promotes the translocation of GLUT4 vesicles to the plasma membrane. This process is critical for insulin-stimulated glucose uptake into cells [1] [3].
  • Mitochondrial Biogenesis: PPARγ activation induces genes involved in mitochondrial function and biogenesis, such as PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha). This enhances oxidative metabolism and energy dissipation in adipocytes, contributing to the "browning" effect observed in white adipose tissue [3] [5].

Modulation of Adipokine Secretion and Inflammatory Mediators

Rosiglitazone significantly alters the secretory profile of adipose tissue, shifting it toward an anti-inflammatory and insulin-sensitizing phenotype:

  • Adiponectin Upregulation: This is a hallmark effect of PPARγ agonism. Adiponectin enhances fatty acid oxidation in muscle and liver, suppresses hepatic glucose production, and activates AMP-activated protein kinase (AMPK), collectively improving systemic insulin sensitivity. Rosiglitazone potently stimulates adiponectin secretion [1] [4] [5].
  • Resistin and Pro-inflammatory Cytokine Downregulation: Rosiglitazone suppresses the secretion of resistin (an adipokine linked to insulin resistance) and key pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) [1] [4].
  • NFκB Pathway Inhibition: Rosiglitazone reduces levels of nuclear factor kappa-B (NFκB), a master regulator of inflammation, while increasing levels of its inhibitory protein, IκB. This shift attenuates chronic low-grade inflammation characteristic of insulin-resistant states and type 2 diabetes [2] [4].

Table 2: Rosiglitazone's Effects on Key Adipokines and Inflammatory Mediators

MediatorEffect of RosiglitazoneConsequence for Insulin Sensitivity
Adiponectin↑↑↑ SecretionEnhanced AMPK activation; Improved fatty acid oxidation; Reduced hepatic gluconeogenesis
Resistin↓↓↓ SecretionRemoval of inhibition on insulin signaling pathways
TNF-α↓↓ Secretion & ActivityReduced serine phosphorylation of IRS-1 (improves insulin signal transduction)
IL-6↓ SecretionAttenuated JAK/STAT pathway activation and associated insulin resistance
LeptinVariable effects reportedContext-dependent; potential modulation of satiety signaling

Interaction with CDK5-Mediated Phosphorylation of PPAR-γ

A novel mechanism underlying rosiglitazone's effects involves disruption of cyclin-dependent kinase 5 (CDK5)-mediated phosphorylation of PPARγ:

  • Under insulin-resistant conditions (often associated with obesity), elevated CDK5 activity phosphorylates PPARγ at serine 273 (Ser273) [3] [4].
  • This phosphorylation event alters the conformation and transcriptional activity of PPARγ. Critically, it suppresses the expression of beneficial insulin-sensitizing genes (including ADIPOQ encoding adiponectin) while having minimal effect on genes linked to adipogenic side effects (e.g., weight gain) [3] [4].
  • Rosiglitazone binds to PPARγ in a manner that allosterically inhibits CDK5-mediated phosphorylation at Ser273 [3] [4]. This blockade restores the normal transcriptional profile of PPARγ, favoring expression of genes involved in insulin sensitization and metabolic homeostasis without fully activating the adipogenic program.
  • This differential effect—blocking pathological phosphorylation while modulating, but not maximally driving, PPARγ transcriptional activity—provides a potential explanation for rosiglitazone's efficacy in improving insulin sensitivity while partially dissociating it from some adverse effects associated with full, unmodulated PPARγ agonism [4]. This mechanism represents a promising target for developing safer insulin sensitizers.

Table 3: Consequences of CDK5-Mediated PPARγ Phosphorylation vs. Rosiglitazone's Action

ProcessCDK5-Mediated PPARγ PhosphorylationRosiglitazone's Effect
PPARγ ConformationAlteredStabilizes non-phosphorylated conformation
Adiponectin Gene (ADIPOQ) ExpressionSuppressedRestored/Enhanced
Insulin Sensitizing Gene ProfileImpairedNormalized/Enhanced
Adipogenic Gene ProfileLargely UnaffectedModerately Activated
Contribution to Insulin ResistanceSignificantCounteracted

Properties

CAS Number

316371-83-2

Product Name

Rosiglitazone sodium

IUPAC Name

sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C18H18N3NaO3S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1

InChI Key

XFOHHIYSRDUSCX-UHFFFAOYSA-M

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.